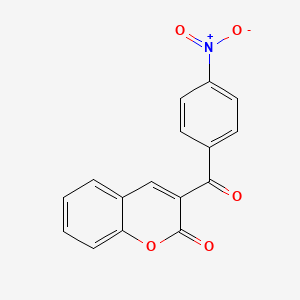

![molecular formula C12H16N4O2 B6576803 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 1179504-47-2](/img/structure/B6576803.png)

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,5-Dimethylpyrazole is an organic compound with the formula (CH3C)2CHN2H. It is one of several isomeric derivatives of pyrazole that contain two methyl substituents . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For example, condensation of acetylacetone and hydrazine gives 3,5-dimethylpyrazole .Molecular Structure Analysis

The compound 3,5-Dimethylpyrazole is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis

3,5-Dimethylpyrazole is a white solid that dissolves well in polar organic solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Therapeutic Potential

Compounds containing imidazole, a five-membered heterocyclic moiety, have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Although “N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide” is not an imidazole compound, it does contain a pyrazole ring, which is similar to imidazole. Therefore, it’s possible that this compound could have similar therapeutic potential.

Anti-tubercular Potential

Some compounds with a similar structure, specifically 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole, have shown potent anti-tubercular activity against Mycobacterium tuberculosis . This suggests that “N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide” might also have potential as an anti-tubercular agent.

Antileishmanial and Antimalarial Evaluation

Compounds with similar structures have shown promising results in the treatment of leishmaniasis and malaria . This suggests that “N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide” might also have potential in these areas.

Spectrophotometric Determination

Compounds with similar structures have been used in the extraction and spectrophotometric determination of metal ions . This suggests that “N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide” might also have applications in this area.

Drug Design

Heterocyclic compounds such as thiazoles and pyrazoles have attracted much research attention in the field of drug design because of their varied biological activities, such as antibacterial, antifungal, anti-inflammatory, and antitumor activities . Given that “N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide” contains a pyrazole ring, it could potentially be used in the design of new drugs.

Development of New Chemical Entities

The incorporation of different heterocyclic systems into a single molecule to form fused hybrids could offer access to new chemical entities with enhanced activities in comparison with their parent rings alone . This suggests that “N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide” might have potential in the development of new chemical entities.

Eigenschaften

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O2/c1-8-6-9(2)16(14-8)5-4-13-12(17)11-7-10(3)18-15-11/h6-7H,4-5H2,1-3H3,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWJFXSLPBOUDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C2=NOC(=C2)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,2-benzoxazol-3-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6576726.png)

![N-methyl-2-{4-[4-(trifluoromethoxy)benzenesulfonamido]phenyl}acetamide](/img/structure/B6576734.png)

![3-cyclohexyl-6-[(4-ethoxyphenyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6576746.png)

![2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(thiophen-2-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6576789.png)

![3-(furan-2-yl)-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B6576797.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B6576813.png)

![3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(2-methylphenyl)urea](/img/structure/B6576826.png)

![[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 2-(3-fluorophenyl)acetate](/img/structure/B6576830.png)

![[(3,4-dimethoxyphenyl)carbamoyl]methyl 2-(3-fluorophenyl)acetate](/img/structure/B6576836.png)

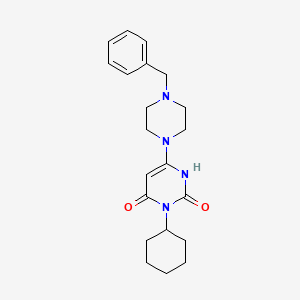

![1-(2-phenylethyl)-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B6576837.png)

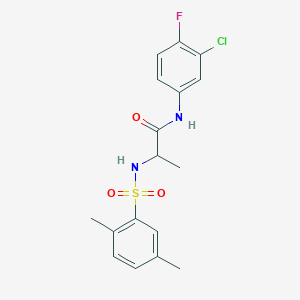

![3-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-1lambda6-thiolane-1,1-dione](/img/structure/B6576844.png)